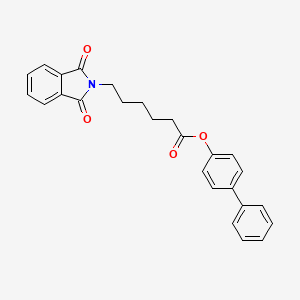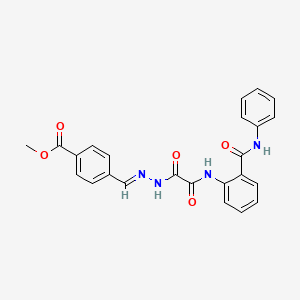![molecular formula C27H22N4OS3 B12006827 N'-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B12006827.png)
N'-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-9-Anthrylméthylidène]-2-({5-[(4-méthylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acétohydrazide: est un composé organique complexe qui présente une combinaison unique de motifs anthracène, thiadiazole et hydrazide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N'-[(E)-9-Anthrylméthylidène]-2-({5-[(4-méthylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acétohydrazide implique généralement plusieurs étapes :
Formation du motif thiadiazole : Le cycle thiadiazole est synthétisé en faisant réagir le 4-méthylbenzylthiol avec la thiosemicarbazide en conditions acides.
Fixation du groupe anthracène : Le motif anthracène est introduit par une réaction de condensation entre le 9-anthraldéhyde et le dérivé thiadiazole.
Formation de la liaison hydrazide : La dernière étape implique la réaction de l’intermédiaire avec l’acétohydrazide en conditions de reflux pour former le composé souhaité.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l’approche générale impliquerait la mise à l’échelle des procédures de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction, l’utilisation de réacteurs à écoulement continu et la garantie d’une grande pureté et d’un rendement élevé grâce à des techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des atomes de soufre dans le cycle thiadiazole.
Réduction : Des réactions de réduction peuvent se produire au niveau de la liaison hydrazide, ce qui peut conduire à la formation d’amines.
Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Les réactions de substitution électrophile nécessitent souvent des catalyseurs comme le chlorure d’aluminium ou le chlorure ferrique.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines ou hydrazines.
Substitution : Divers dérivés aromatiques substitués.
Applications de recherche scientifique
Chimie
Synthèse organique : Le composé peut être utilisé comme élément de base pour synthétiser des molécules plus complexes.
Catalyse : Il peut servir de ligand dans des réactions catalytiques.
Biologie
Activité antimicrobienne : Des études préliminaires suggèrent des propriétés antimicrobiennes potentielles.
Sondes fluorescentes : Le motif anthracène peut être utilisé dans la conception de sondes fluorescentes pour l’imagerie biologique.
Médecine
Développement de médicaments : La structure unique du composé en fait un candidat pour le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie
Science des matériaux :
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: The compound can be used as a building block for synthesizing more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties.
Fluorescent Probes: The anthracene moiety can be used in designing fluorescent probes for biological imaging.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Materials Science:
Mécanisme D'action
Le mécanisme d’action exact de N'-[(E)-9-Anthrylméthylidène]-2-({5-[(4-méthylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acétohydrazide n’est pas entièrement compris. Il est censé interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, ce qui entraîne divers effets biologiques. Le motif anthracène peut jouer un rôle dans l’intercalation avec l’ADN, tandis que le cycle thiadiazole pourrait interagir avec des ions métalliques ou des protéines.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-9-Anthrylméthylidène]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acétohydrazide
- N'-[(E)-9-Anthrylméthylidène]-2-({5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acétohydrazide
Unicité
La présence du groupe 4-méthylbenzyle dans N'-[(E)-9-Anthrylméthylidène]-2-({5-[(4-méthylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acétohydrazide le distingue de ses analogues. Cette substitution peut influencer les propriétés physiques, la réactivité et l’activité biologique du composé, ce qui le rend unique parmi les composés similaires.
Propriétés
Formule moléculaire |
C27H22N4OS3 |
|---|---|
Poids moléculaire |
514.7 g/mol |
Nom IUPAC |
N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H22N4OS3/c1-18-10-12-19(13-11-18)16-33-26-30-31-27(35-26)34-17-25(32)29-28-15-24-22-8-4-2-6-20(22)14-21-7-3-5-9-23(21)24/h2-15H,16-17H2,1H3,(H,29,32)/b28-15+ |
Clé InChI |
VMSSPGHBOFRTFK-RWPZCVJISA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12006747.png)
![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006756.png)


![N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12006781.png)
![N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B12006787.png)


![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12006806.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12006810.png)

![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12006817.png)

